2,2-Dimethylheptan-1-amine

Description

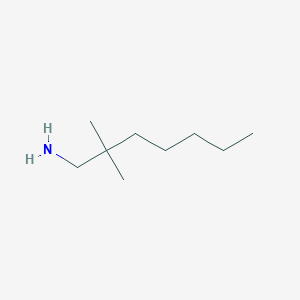

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylheptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-4-5-6-7-9(2,3)8-10/h4-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYUBCQPUVSMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30705596 | |

| Record name | 2,2-Dimethylheptan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143689-06-9 | |

| Record name | 2,2-Dimethylheptan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dimethylheptan 1 Amine and Analogues

Direct Synthesis Approaches

Direct approaches aim to construct the target amine in fewer steps, often enhancing atom economy and efficiency.

Reductive Amination Pathways for Branched Primary Amines

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. researchgate.net The process involves the reaction of an aldehyde or ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the corresponding primary amine. libretexts.orgwikipedia.orglibretexts.org This one-pot reaction is valued for its efficiency and the ready availability of starting materials. researchgate.net

For the synthesis of 2,2-dimethylheptan-1-amine, the corresponding aldehyde, 2,2-dimethylheptanal, would be the key precursor. The reaction with ammonia, in the presence of a reducing agent, yields the target primary amine. A significant challenge in the synthesis of primary amines via this route is preventing over-alkylation, which leads to the formation of secondary and tertiary amine byproducts. organic-chemistry.org Consequently, much research has focused on developing selective catalysts and reaction conditions. organic-chemistry.orgorganic-chemistry.org

Various catalytic systems have been developed to facilitate this transformation under mild conditions. wikipedia.org For instance, cobalt-based catalysts, prepared in situ from CoCl₂ and a reducing agent like NaBH₄, have been shown to effectively catalyze the reductive amination of both aldehydes and ketones with aqueous ammonia and hydrogen gas (H₂). acs.orgd-nb.info Nickel catalysts have also demonstrated high efficacy, particularly in the reductive amination of ketones to yield branched primary amines. researchgate.net

Interactive Table: Catalysts and Conditions for Reductive Amination of Carbonyls to Primary Amines

| Catalyst System | Carbonyl Substrate | Reducing Agent | Conditions | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| Amorphous Co particles | Aldehydes/Ketones | H₂ | 80 °C, 1–10 bar | High selectivity (up to 99%) | acs.org |

| Ni-TA@SiO₂-800 | Ketones | H₂/NH₃ | 120 °C, 25 bar | Good to excellent yields | researchgate.net |

| Cp*Ir complexes | Ketones | Ammonium (B1175870) formate | Transfer hydrogenation | Good yields for primary amines | organic-chemistry.org |

| Ti(Oi-Pr)₄ / NaBH₄ | Ketones | NaBH₄ | N/A | Good to excellent yields | organic-chemistry.org |

| Metal Hydride / Ammonia | Aldehydes | Metal Hydride | N/A | Selective for primary amines | organic-chemistry.org |

Alkylation Reactions Utilizing Precursors to this compound

Alkylation represents a fundamental C-N bond-forming strategy. However, the direct alkylation of ammonia with an appropriate alkyl halide, such as 1-chloro-2,2-dimethylheptane, is often plagued by a lack of selectivity. libretexts.orgucalgary.ca The primary amine product is itself nucleophilic and can react further with the alkyl halide, resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. libretexts.orgucalgary.ca

To circumvent the issue of overalkylation, specific methods have been devised. The Gabriel synthesis offers a classic and effective alternative for preparing primary amines. libretexts.org This method involves the alkylation of potassium phthalimide (B116566) with a primary alkyl halide. The phthalimide group acts as a surrogate for ammonia, and its structure prevents multiple alkylations. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide cleaves the imide to release the desired primary amine. libretexts.org

Another strategy involves using azide (B81097) ion (N₃⁻) as the nucleophile to react with an alkyl halide. The resulting alkyl azide is not nucleophilic, thus preventing overalkylation. The azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org

Multi-Step Conversions from Oxygenated Precursors (e.g., Alcohols, Aldehydes, Ketones)

Oxygenated compounds are common starting materials for amine synthesis through multi-step sequences. These pathways provide flexibility in constructing complex amine structures.

Conversion from 2,2-Dimethylheptan-1-ol and Related Alcohols

The conversion of alcohols to amines is a key transformation in organic synthesis. The direct reaction is difficult as the hydroxyl group (-OH) is a poor leaving group. chemistrysteps.com A common two-step strategy involves first converting the alcohol, in this case, 2,2-dimethylheptan-1-ol, into a derivative with a good leaving group, such as an alkyl tosylate or an alkyl halide. chemistrysteps.com This intermediate can then undergo a nucleophilic substitution reaction with an ammonia source to form the amine. chemistrysteps.com

More recently, "hydrogen-borrowing" catalysis (also known as borrowing hydrogen) has emerged as an atom-efficient, one-pot method for the direct conversion of alcohols to amines. nih.govresearchgate.net In this process, a metal catalyst (typically based on ruthenium or iridium) temporarily oxidizes the alcohol to an intermediate aldehyde (2,2-dimethylheptanal). nih.govgoogle.com This aldehyde then reacts with ammonia to form an imine, which is subsequently reduced by the same catalyst using the hydrogen that was "borrowed" from the alcohol in the initial step. The only byproduct of this elegant cascade is water. nih.govgoogle.com Dual-enzyme systems have also been developed to catalyze this transformation under mild, biocompatible conditions. nih.gov

Amidation and Subsequent Reduction Strategies

A reliable route to primary amines begins with carboxylic acids. organicchemistrytutor.com For the synthesis of this compound, the corresponding carboxylic acid, 2,2-dimethylheptanoic acid, would be the starting material.

The process involves two main steps:

Amidation : The carboxylic acid is first converted into its corresponding primary amide, 2,2-dimethylheptanamide. A standard method for this conversion is to activate the carboxylic acid by transforming it into an acid chloride using a reagent like thionyl chloride (SOCl₂). youtube.comtransformationtutoring.com The highly reactive acid chloride is then treated with excess ammonia to form the stable amide. youtube.com

Reduction : The carbonyl group of the amide is subsequently reduced to a methylene (B1212753) group (-CH₂-). Strong reducing agents are required for this step, with lithium aluminum hydride (LiAlH₄) being the most common choice. youtube.comtransformationtutoring.com An aqueous workup following the reduction yields the final primary amine, this compound. youtube.com

Alternative Synthetic Pathways

Beyond the more common methods, other synthetic strategies can be employed. For instance, the Hofmann rearrangement allows for the conversion of a primary amide (derived from 2,2-dimethyloctanoic acid) into a primary amine with one fewer carbon atom (this compound). organicchemistrytutor.com This reaction proceeds via an isocyanate intermediate when the amide is treated with bromine in a basic solution.

Biocatalysis is also emerging as a powerful tool for amine synthesis, offering high selectivity under mild conditions. researchgate.net Enzymes such as transaminases or reductive aminases (RedAms) can convert carbonyl compounds into chiral amines, which is particularly valuable in pharmaceutical synthesis. researchgate.net

Amination of Halogenated Heptane (B126788) Derivatives

The synthesis of sterically hindered primary amines such as this compound via the direct amination of corresponding alkyl halides is a challenging transformation. The substrate, 1-halo-2,2-dimethylheptane, possesses a neopentyl-type structure where the carbon atom bearing the leaving group is adjacent to a quaternary carbon. This arrangement severely impedes the backside attack required for a typical bimolecular nucleophilic substitution (S(_N)2) reaction with ammonia or an ammonia equivalent. fishersci.it Consequently, forcing conditions often lead to competing elimination reactions or fail to produce the desired amine in satisfactory yields.

To overcome these steric barriers, advanced catalytic methods have become essential. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds, even with sterically demanding substrates. organic-chemistry.org This methodology typically employs a palladium precatalyst in conjunction with a specialized bulky phosphine (B1218219) ligand. For neopentyl systems, ligands such as trineopentylphosphine have been investigated to facilitate the coupling of aryl halides, and similar principles can be applied to alkyl halides. researchgate.netnsf.gov The catalytic cycle involves the oxidative addition of the alkyl halide to a Pd(0) species, followed by coordination of the amine and subsequent reductive elimination to furnish the product and regenerate the catalyst.

Another approach for recalcitrant substrates like neopentyl halides involves photostimulated reactions proceeding through a radical nucleophilic substitution (S(_R)N1) mechanism. zendy.io These reactions are initiated by light and involve radical and radical anion intermediates, bypassing the steric constraints of the S(_N)2 pathway. While neopentyl halides have shown reactivity with certain nucleophiles like diphenylarsenide ions under these conditions, their reaction with nitrogen nucleophiles like azide ions has been reported to be unsuccessful, highlighting the specific challenges associated with C-N bond formation in this context. zendy.io

| Method | Substrate Type | Catalyst/Reagent | Conditions | Key Features |

| Direct Amination | Primary Alkyl Halide | Ammonia (excess) | High Temperature & Pressure | Prone to over-alkylation and elimination, especially with hindered substrates. fishersci.it |

| Buchwald-Hartwig Amination | Sterically Hindered Alkyl Bromide | Pd₂(dba)₃ / Bulky Phosphine Ligand (e.g., PNp₃) | Base (e.g., NaOtBu), Anhydrous Solvent (e.g., Toluene), 80-100°C | Effective for sterically demanding couplings; ligand choice is critical for success. researchgate.netnsf.gov |

| Photostimulated S(_R)N1 | Neopentyl Halide | Nitrogen Nucleophile / hv (light) | Liquid Ammonia or other solvents | Alternative pathway for hindered halides; success with nitrogen nucleophiles is limited. zendy.io |

Nitrile Reduction Methods for Branched Alkanamines

A highly effective and common route to branched primary amines like this compound involves the reduction of the corresponding nitrile, 2,2-dimethylheptanenitrile. This two-step approach circumvents the steric issues associated with direct amination of a halide.

The first step is the synthesis of the nitrile precursor. This can be achieved through various methods, including the nucleophilic substitution of a 1-halo-2,2-dimethylheptane with a cyanide salt. However, a more versatile approach for creating the quaternary center is the tandem alkylation-reduction of a simpler nitrile. acs.orgacs.org For instance, pivalonitrile (2,2-dimethylpropanenitrile) can be alkylated with an amyl Grignard reagent (e.g., amylmagnesium bromide). The resulting intermediate imine is then reduced in the same pot to yield the target primary amine. acs.org

The second step is the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). This transformation can be accomplished using several powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a classic and highly effective reagent for this purpose, readily converting nitriles to primary amines in high yield. libretexts.org The reaction proceeds by the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org Catalytic hydrogenation is another key method, often employing catalysts like Raney nickel or cobalt-based systems under hydrogen pressure. This method is widely used in industrial settings. A German patent describes the catalytic hydrogenation of pivalonitrile to neopentylamine (B1198066) using cobalt or nickel catalysts, a process directly analogous to the reduction of 2,2-dimethylheptanenitrile. google.com

| Method | Reagent/Catalyst | Solvent | Conditions | Yield |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Reflux, followed by aqueous workup | Typically high (>90%) libretexts.org |

| Catalytic Hydrogenation | Raney Nickel or Cobalt Catalysts, H₂ | Methanol, Ammonia | High Pressure (e.g., 100-150 bar), High Temperature (e.g., 80-120°C) | Good to excellent; ammonia is often added to suppress secondary amine formation. google.com |

| Tandem Alkylation-Reduction | 1. Grignard Reagent2. Lithium-Ammonia | THF / Liquid Ammonia | 1. Reflux2. -78°C to -33°C | Good isolated yields for various branched amines. acs.org |

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for amines. These efforts focus on minimizing waste, avoiding hazardous materials, and reducing energy consumption.

Catalyst Development for Environmentally Benign Routes

A major focus of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives and the substitution of precious metal catalysts (like palladium and rhodium) with those based on more abundant, less toxic, and cheaper earth-abundant metals. rsc.org For amination reactions, significant progress has been made in developing catalysts based on metals such as manganese, iron, and nickel. nih.govresearchgate.netorganic-chemistry.org

Manganese-based catalysts, for example, have been developed for the synthesis of various nitrogen-containing compounds, operating under solvent-free conditions and producing only water and hydrogen as byproducts. nih.gov Nickel-on-silica catalysts have proven effective for the reductive amination of ketones to produce branched primary amines, providing a pathway that avoids more hazardous reagents. researchgate.net These catalytic systems represent a more sustainable approach to C-N bond formation and could be adapted for the synthesis of this compound.

Another advanced strategy is the direct C-H amination, which installs an amine group directly onto a C-H bond, bypassing the need to pre-functionalize the substrate with a halide or other leaving group. google.com This approach maximizes atom economy. Manganese catalysts have shown promise in functionalizing even strong primary C-H bonds, a significant achievement in synthetic chemistry. google.com Applying such a catalyst to a precursor like 2,2-dimethylheptane (B94757) could theoretically provide a highly efficient and direct route to the target amine.

Solvent-Free or Reduced-Solvent Reaction Systems

Eliminating or reducing the use of volatile organic solvents (VOCs) is a cornerstone of green chemistry. Solvents account for a large portion of the waste generated in chemical processes. Research has demonstrated the feasibility of conducting amination reactions under solvent-free conditions. rsc.orgoup.com For example, a catalyst- and solvent-free reductive amination using pinacolborane (HBpin) has been developed for a wide range of substrates. rsc.org Mechanochemical methods, where reactions are induced by grinding solid reactants together, also offer a completely solvent-free alternative. mdpi.com

Where a solvent is necessary, the focus shifts to more environmentally benign options. Water is the ideal green solvent, although the low aqueous solubility of many organic substrates can be a limitation. Deep eutectic solvents (DES) have emerged as promising alternatives. mdpi.com These solvents are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and urea) that form a liquid with a low melting point. They are often biodegradable, non-volatile, and can act as both the reaction medium and a catalyst, facilitating reactions like N-alkylation with high efficiency. mdpi.com Such systems could be employed in either the amination of a halogenated heptane or the reduction of the corresponding nitrile, significantly improving the environmental profile of the synthesis.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of the analyte.

Detailed ¹H and ¹³C NMR Spectral Assignment for Structural Elucidation

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 2,2-Dimethylheptan-1-amine are predicted to exhibit characteristic signals corresponding to the unique chemical environments of the hydrogen and carbon atoms in its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the amine group, the methylene (B1212753) group adjacent to the nitrogen, the gem-dimethyl groups, and the various methylene and methyl groups of the pentyl chain. The chemical shifts (δ) are influenced by the electron density around the protons. Protons closer to the electron-withdrawing amine group are expected to appear at a lower field (higher ppm).

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 1.1 - 2.5 | Broad Singlet | 2H |

| -CH₂-NH₂ (C1) | 2.5 - 2.8 | Singlet | 2H |

| -C(CH₃)₂ (C2) | 0.8 - 1.0 | Singlet | 6H |

| -CH₂- (C3-C6) | 1.2 - 1.4 | Multiplet | 8H |

| -CH₃ (C7) | 0.8 - 0.9 | Triplet | 3H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment will give rise to a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂-NH₂) | 50 - 55 |

| C2 (-C(CH₃)₂) | 35 - 40 |

| C2-CH₃ | 25 - 30 |

| C3 | 40 - 45 |

| C4 | 20 - 25 |

| C5 | 30 - 35 |

| C6 | 20 - 25 |

| C7 (-CH₃) | 10 - 15 |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Conformation and Connectivity

To further confirm the structure and connectivity of this compound, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the protons of the C6-methylene group and the C7-methyl group, as well as among the protons of the C3, C4, and C5 methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms. For example, the singlet at δ 2.5-2.8 ppm in the ¹H spectrum would show a correlation to the carbon signal at δ 50-55 ppm in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity of quaternary carbons, such as C2 in this compound. Protons of the gem-dimethyl groups (C2-CH₃) would show correlations to the C1, C2, and C3 carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Functional Groups

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its amine and alkyl functionalities.

Predicted FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (primary amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium, two bands |

| N-H | Bending (Scissoring) | 1590 - 1650 | Medium to Strong |

| C-H (sp³ alkanes) | Stretching | 2850 - 3000 | Strong |

| C-H | Bending | 1375 - 1470 | Medium |

| C-N | Stretching | 1000 - 1250 | Medium to Weak |

Raman Spectroscopy for Molecular Vibrations and Conformation

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C-C bond vibrations of the carbon backbone. The symmetric C-H stretching and bending modes would also be prominent. Due to the non-polar nature of the C-C bonds in the heptane (B126788) chain, these vibrations would likely produce strong Raman signals, aiding in the conformational analysis of the alkyl chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

For this compound (C₉H₂₁N), the exact mass would be a key piece of information obtained from high-resolution mass spectrometry (HRMS). The nominal molecular weight is 143 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 143. However, primary amines can sometimes exhibit a weak or absent molecular ion peak. A prominent peak at M-1 (m/z 142) due to the loss of a hydrogen atom is often observed.

The most characteristic fragmentation pathway for primary amines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the formation of a stable iminium ion.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 143 | [C₉H₂₁N]⁺ (Molecular Ion) |

| 128 | [M - CH₃]⁺ |

| 86 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

| 30 | [CH₂NH₂]⁺ (Base peak from alpha-cleavage) |

High-resolution mass spectrometry would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy, further solidifying the structural assignment.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and confidence. mdpi.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas. nih.gov

For this compound, the molecular formula is C₉H₂₁N. The exact mass is calculated by summing the precise masses of the most abundant isotopes of each element (¹²C, ¹H, and ¹⁴N). The theoretically calculated exact mass for the protonated molecule, [M+H]⁺, is compared against the experimentally measured value. A small mass error, typically in the parts-per-million (ppm) range, confirms the elemental composition.

Interactive Data Table 1: HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) | Reference |

| Neutral Molecule [M] | C₉H₂₁N | 143.16740 | nih.gov |

| Protonated Molecule [M+H]⁺ | C₉H₂₂N⁺ | 144.17520 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, after the molecule is ionized to form a molecular ion [M]⁺•, it undergoes fragmentation into smaller, charged ions. The resulting fragmentation pattern is a unique fingerprint that provides extensive information about the molecule's structure.

The fragmentation of aliphatic amines is typically dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, the structure features a quaternary carbon at the C2 position, which also strongly influences fragmentation. The most likely fragmentation pathways include:

Alpha-Cleavage: The bond between C1 and C2 breaks, leading to the formation of a stable iminium ion. This is often the most abundant fragment (the base peak) in the mass spectrum of primary amines.

Loss of Alkyl Groups: Cleavage at the highly substituted C2 position can lead to the loss of a methyl radical (CH₃•) or a pentyl radical (C₅H₁₁•), resulting in the formation of stable tertiary carbocations. docbrown.infodocbrown.info

Interactive Data Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 143 | Molecular Ion | [C₉H₂₁N]⁺• | Electron impact ionization of the parent molecule. |

| 128 | [M-CH₃]⁺ | [C₈H₁₈N]⁺ | Loss of a methyl radical from the C2 position. |

| 86 | [C₅H₁₂N]⁺ | [C₅H₁₂N]⁺ | Cleavage of the C2-C3 bond, loss of a pentyl radical. |

| 72 | [C₄H₁₀N]⁺ | [C₄H₁₀N]⁺ | Rearrangement followed by cleavage. |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Formation of a stable tert-butyl cation via cleavage at C2-C3 and rearrangement. |

| 30 | [CH₄N]⁺ | [CH₄N]⁺ | Alpha-cleavage, formation of the [CH₂=NH₂]⁺ ion. This is a characteristic peak for primary amines. miamioh.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. nih.gov It is highly effective for analyzing volatile compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase of the column. ccsknowledge.com Amines can be challenging to analyze by GC as their basic nature can cause poor peak shape (tailing) due to interaction with acidic sites on standard columns. labrulez.com Therefore, specialized basic-deactivated columns are often employed to achieve sharp, symmetrical peaks. labrulez.com

As each separated component elutes from the GC column, it enters the mass spectrometer, which serves as a detector. The MS generates a mass spectrum for each component, allowing for positive identification by comparing the spectrum to a library database or by interpreting its fragmentation pattern. The area under the GC peak is proportional to the amount of the compound, enabling the determination of its purity or its concentration within a mixture. nih.gov

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. msu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the 200-800 nm range. This absorption corresponds to the energy required to promote an electron from a lower-energy orbital to a higher-energy one. technologynetworks.comlibretexts.org Molecules that absorb light in this region typically contain chromophores, which are structural features with π-bonds or non-bonding valence electrons.

Saturated aliphatic amines like this compound lack extended π-systems. The only relevant electronic transition is the promotion of a non-bonding electron from the nitrogen lone pair to an anti-bonding sigma orbital (n → σ*). masterorganicchemistry.com This transition requires high energy, corresponding to light in the far-UV region (typically < 200 nm). msu.edu As a result, this compound is transparent in the standard UV-Vis range and does not exhibit a characteristic absorption spectrum.

Circular Dichroism (CD) for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images. nih.gov

The parent compound, this compound, is achiral because the carbon atom at the C2 position is bonded to two identical methyl groups, meaning it does not have a stereocenter. Consequently, this compound does not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for example by modifying the alkyl chain, the resulting enantiomers could be analyzed by CD spectroscopy. Often, derivatization of a chiral amine is performed to introduce a chromophore that absorbs light in an accessible region of the UV-Vis spectrum, which in turn allows for the measurement of a CD signal. researchgate.net This approach is valuable for determining the enantiomeric excess (ee) and absolute configuration of chiral amine derivatives. nih.gov

Computational Chemistry and Theoretical Studies of 2,2 Dimethylheptan 1 Amine

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, based on solving the Schrödinger equation, offer a fundamental approach to determining the electronic structure and energy of a molecule. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it suitable for studying molecules of moderate size like 2,2-dimethylheptan-1-amine. arxiv.org The core principle of DFT is that the ground-state energy of a system can be determined from its electron density. arxiv.org

A primary application of DFT is geometry optimization, an iterative process that systematically alters the coordinates of the atoms to find the arrangement with the lowest possible energy on the potential energy surface. stackexchange.com This process yields the equilibrium structure of the molecule. For this compound, a DFT calculation, for instance using the B3LYP functional with a 6-31G(d,p) basis set, would provide precise values for bond lengths, bond angles, and dihedral angles of its most stable conformer.

Beyond geometry, DFT calculations also reveal key aspects of the molecule's electronic structure. Properties such as the distribution of electron density, molecular orbital energies, and the molecular dipole moment can be computed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are central to the molecule's reactivity.

Table 5.1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Lengths (Å) | ||

| C1 - N | 1.472 | |

| C1 - C2 | 1.545 | |

| C2 - C3 | 1.548 | |

| C2 - C(methyl) | 1.541 | |

| C-C (alkyl chain) | ~1.535 | |

| C - H | ~1.090 | |

| N - H | ~1.012 | |

| **Bond Angles (°) ** | ||

| H - N - H | 106.5 | |

| C1 - N - H | 110.2 | |

| N - C1 - C2 | 112.1 | |

| C1 - C2 - C3 | 110.5 | |

| C(methyl) - C2 - C(methyl) | 108.9 | |

| C-C-C (alkyl chain) | ~109.5 |

Note: The data in this table is exemplary and represents typical values that would be obtained from a DFT/B3LYP/6-31G(d,p) calculation for a molecule with this structure. Actual calculated values may vary based on the specific conformer and computational method.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy. nih.gov

For a flexible molecule like this compound, performing a full geometry optimization with high-level ab initio methods can be computationally expensive. nih.govacs.org A common strategy is to first optimize the geometry using a more cost-effective method like DFT. Subsequently, a single-point energy calculation can be performed on the DFT-optimized geometry using a high-level ab initio method (e.g., CCSD(T)) with a large basis set to obtain a more accurate energy value. This approach provides a refined understanding of the molecule's stability and electronic properties, serving as a benchmark for the DFT results.

Conformational Analysis and Energy Landscapes

Exploring the full conformational space of this compound using quantum mechanical methods is often impractical due to the high computational cost. Molecular mechanics (MM) offers a more efficient alternative. MM methods use classical physics principles and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. This approach is significantly faster than QM methods, allowing for the rapid calculation of energies for thousands of different conformations. maricopa.edu

A systematic conformational search can be performed by rotating the molecule's dihedral angles in discrete steps and using MM to calculate the energy of each resulting conformer. This process identifies a set of low-energy conformations that are likely to be significantly populated at room temperature.

Molecular dynamics (MD) simulations provide further insight into the dynamic behavior of the molecule. aip.org In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the observation of conformational transitions and can be used to determine the relative populations of different conformers in a given environment (e.g., in a solvent).

Table 5.2: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (N-C1-C2-C3) | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| 1 | Gauche (~60°) | Anti (180°) | 0.00 |

| 2 | Anti (180°) | Anti (180°) | 0.25 |

| 3 | Gauche (~60°) | Gauche (~60°) | 0.95 |

| 4 | Anti (180°) | Gauche (~60°) | 1.20 |

Note: This table presents a simplified, hypothetical energy landscape focusing on rotation around the C1-C2 and C2-C3 bonds. The relative energies are estimated based on principles of steric hindrance. The "Anti" conformation around the N-C1-C2-C3 bond is slightly less stable due to interactions between the amine group and the extended alkyl chain.

The relative stability of different conformers is determined by a balance of intramolecular interactions. In this compound, the most significant of these are steric effects.

Steric Effects: Steric hindrance refers to the repulsive forces that arise when non-bonded atoms are forced into close proximity. wikipedia.orgquora.com The gem-dimethyl group at the C2 position is a source of significant steric bulk. acs.org This group severely restricts rotation around the C1-C2 and C2-C3 bonds. Eclipsed conformations, where the bulky substituents on adjacent carbons are aligned, are highly energetically unfavorable. lumenlearning.com The most stable conformations will arrange the long n-pentyl group, the aminomethyl group (-CH2NH2), and the two methyl groups to minimize these repulsive interactions, generally favoring staggered and anti arrangements where possible. pressbooks.pub

Hydrogen Bonding: Intramolecular hydrogen bonding is not expected to be a significant stabilizing factor in this compound. For a hydrogen bond to form, a hydrogen atom bonded to an electronegative atom (like the nitrogen of the amine group) must come into close proximity with another electronegative atom. In this molecule, there are no other electronegative atoms in the chain that can act as a hydrogen bond acceptor in a sterically favorable ring-like conformation.

Reactivity Prediction and Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions. For this compound, the primary site of reactivity is the nucleophilic primary amine group.

Computational analysis can quantify this reactivity. An electrostatic potential (ESP) map, for example, illustrates the charge distribution on the molecule's surface. libretexts.orgavogadro.cc For this compound, the ESP map would show a region of negative electrostatic potential (typically colored red) concentrated around the nitrogen atom, corresponding to the location of its lone pair of electrons. This negative region highlights the molecule's nucleophilic character and indicates the most probable site for attack by an electrophile. walisongo.ac.id

Frontier Molecular Orbital (FMO) theory provides another lens through which to view reactivity. wikipedia.org According to this theory, chemical reactions are often governed by the interaction between the HOMO of one molecule and the LUMO of another. fiveable.metaylorandfrancis.com For this compound, the HOMO would be predominantly localized on the lone pair of the nitrogen atom. A high HOMO energy level correlates with strong nucleophilicity, as the electrons are more readily donated. acs.org

Transition State Calculations for Reaction Pathways

Transition state theory is a cornerstone of computational chemistry for elucidating reaction mechanisms and predicting reaction rates. By calculating the energy and geometry of transition states, chemists can understand the energy barriers associated with chemical reactions. For this compound, this could involve modeling its reactions such as nucleophilic substitution, amidation, or oxidation. Such calculations would clarify how the bulky 2,2-dimethyl substitution influences the activation energy compared to less hindered primary amines. At present, no specific transition state calculations for reactions involving this compound have been reported in peer-reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a vital tool for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would highlight the nucleophilic character of the lone pair on the nitrogen atom of the amine group. It would also show how the steric bulk of the adjacent quaternary carbon might shield this reactive site. However, no specific MEP maps or associated analyses for this molecule are available in published research.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and deviations from the ideal Lewis structure, which are key to understanding molecular stability. An NBO analysis of this compound would quantify the charge on the nitrogen atom and reveal interactions between occupied bonding orbitals and unoccupied anti-bonding orbitals (e.g., lone pair delocalization). This information is fundamental to explaining its basicity and reactivity. As with other computational metrics, specific NBO analysis data for this compound is not found in the scientific literature.

Structure-Property Relationships from a Theoretical Perspective

Connecting theoretical calculations with measurable physical and chemical properties is a primary goal of computational chemistry. This allows for the prediction of a compound's behavior and the design of new molecules with desired characteristics.

Correlation of Computational Parameters with Experimental Observations

For many classes of compounds, researchers have established strong correlations between computed parameters (like orbital energies, atomic charges, or reaction barriers) and experimental data (such as pKa, reaction rates, or spectroscopic shifts). These quantitative structure-activity relationships (QSAR) are powerful predictive tools. For this compound, one could theoretically correlate calculated properties like the proton affinity with its experimental basicity, or the energy of the highest occupied molecular orbital (HOMO) with its ionization potential. Unfortunately, the lack of both dedicated computational studies and extensive experimental data for this specific compound precludes the development of such correlations.

2,2 Dimethylheptan 1 Amine As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structural characteristics of 2,2-dimethylheptan-1-amine, specifically the neopentyl-like arrangement, make it a potentially valuable precursor in the synthesis of complex organic molecules where controlled steric hindrance is required. The primary amine group serves as a versatile handle for a variety of chemical transformations. For instance, it can undergo nucleophilic addition, condensation, and alkylation reactions.

In the context of complex molecule synthesis, a primary amine such as this compound could be utilized to introduce a bulky, lipophilic moiety. This can be particularly useful in the development of pharmaceutical compounds where modulating solubility and membrane permeability is crucial. The gem-dimethyl group can also serve as a steric shield, influencing the stereochemical outcome of reactions at or near the nitrogen atom.

Scaffold for Novel Branched Amine Derivatives

The core structure of this compound provides a robust scaffold for the generation of novel branched amine derivatives. The primary amine can be readily converted into a wide array of functional groups, leading to a diverse library of compounds.

Potential Transformations:

| Reaction Type | Reagents and Conditions | Resulting Derivative Class |

| Reductive Amination | Aldehydes or Ketones, Reducing Agent (e.g., NaBH3CN) | Secondary or Tertiary Amines |

| Acylation | Acyl Halides or Anhydrides | Amides |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

| Alkylation | Alkyl Halides | Secondary and Tertiary Amines, Quaternary Ammonium (B1175870) Salts |

These transformations allow for the systematic modification of the parent amine, enabling the exploration of structure-activity relationships in various chemical and biological contexts. The steric hindrance provided by the 2,2-dimethyl groups can impart unique properties to the resulting derivatives, such as increased metabolic stability or selective binding to biological targets.

Development of Amine-Based Catalysts

The basicity and steric properties of this compound make it an interesting candidate for the development of novel amine-based catalysts.

Organocatalysis Utilizing the Basic Amine Functionality

Primary amines are known to be effective catalysts for a range of organic reactions, often proceeding through enamine or iminium ion intermediates. The bulky nature of this compound could offer advantages in stereoselective transformations where the catalyst's steric profile dictates the facial selectivity of the reaction.

Potential organocatalytic applications include:

Michael Additions: The amine can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol Reactions: It can facilitate the formation of enamine intermediates, which then react with aldehydes or ketones.

Mannich Reactions: As a catalyst for the three-component reaction between an aldehyde, an amine, and a ketone.

While specific studies employing this compound in these roles are not prominent in the literature, the principles of organocatalysis suggest its potential utility.

Ligand Design for Metal-Catalyzed Reactions

The nitrogen atom of this compound can act as a donor ligand for transition metals, forming coordination complexes that can be employed as catalysts. The steric bulk of the 2,2-dimethylheptyl group can have a significant impact on the coordination sphere of the metal center, influencing the catalyst's activity, selectivity, and stability.

Amines are known to be effective ligands in various palladium-catalyzed cross-coupling reactions. researchgate.net The combination of a palladium precursor with an amine ligand can generate highly active catalytic systems for reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.net The use of a sterically demanding amine like this compound could potentially enhance the rate of reductive elimination, a key step in many cross-coupling cycles. Furthermore, chelating ligands can be synthesized from this amine, which may form stable and efficient late transition metal catalysts for olefin polymerization. mdpi.com

Future Research Directions and Advanced Applications

Exploration of Enantioselective Synthesis Routes for Chiral Analogues

The development of chiral amines is a significant focus in the pharmaceutical and agrochemical industries, as enantiomers of a compound can exhibit markedly different biological activities. nih.gov While 2,2-Dimethylheptan-1-amine itself is achiral, the synthesis of its chiral analogues, where stereocenters are introduced into the heptyl chain, represents a valuable research direction. Future work could focus on adapting established asymmetric synthesis methodologies to create these chiral molecules with high enantiomeric purity.

Key research avenues include:

Asymmetric Hydrogenation : This is a direct and efficient method for preparing chiral amines. nih.gov Research could target the synthesis of prochiral imine precursors to chiral analogues of this compound, followed by asymmetric hydrogenation using transition metal catalysts with chiral ligands. nih.gov The development of catalysts effective for sterically demanding substrates would be critical.

Chiral Auxiliaries and Reagents : The use of chiral reagents, such as tert-butanesulfinamide, has proven versatile in the asymmetric synthesis of a wide array of amines. yale.edu Future studies could involve condensing a ketone precursor with a chiral amine auxiliary to direct the stereoselective addition of a nucleophile, followed by removal of the auxiliary to yield the enantiopure chiral amine.

Organocatalysis : Chiral primary amine-based organocatalysts have emerged as powerful tools in asymmetric synthesis. rsc.org Investigating the use of these catalysts to construct chiral analogues could provide a metal-free and environmentally benign synthetic route. rsc.org

The primary challenge in these approaches will be overcoming the steric hindrance imposed by the gem-dimethyl group, which could influence catalyst efficiency and stereoselectivity.

Table 1: Potential Catalytic Systems for Enantioselective Synthesis

| Catalytic Approach | Catalyst/Reagent Type | Precursor Molecule | Potential Advantage |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium or Rhodium complexes with chiral phosphine (B1218219) ligands | Prochiral Imine | High atom economy and efficiency. nih.gov |

| Chiral Auxiliary Method | tert-Butanesulfinamide | Ketone | Broad applicability and high stereocontrol. yale.edu |

| Organocatalysis | Chiral Primary Amines (e.g., derived from amino acids) | Aldehyde/Ketone | Metal-free, environmentally friendly reactions. rsc.org |

Investigation of Advanced Functionalization Strategies for Unique Chemical Properties

The primary amine group of this compound is a key site for chemical modification. However, its position on a neopentyl-like structure makes it sterically hindered, which can render traditional amination reactions challenging. nih.govdntb.gov.ua Future research should focus on developing and applying advanced functionalization strategies to overcome this steric barrier and synthesize novel derivatives with unique properties.

Promising areas for investigation include:

Deaminative Functionalization : Recent advances have shown that even sterically hindered primary amines can be converted into other functional groups through the catalytic synthesis of aliphatic diazenes. nih.gov This strategy could enable the transformation of the C-N bond in this compound into C-halogen, C-O, C-S, and C-C bonds, providing access to a wide range of derivatives that are otherwise difficult to synthesize. nih.gov

Transition Metal-Catalyzed Cross-Coupling : While challenging, palladium-catalyzed C-N cross-coupling reactions are a powerful tool for forming aryl amines. acs.org Research focused on designing specialized biarylphosphine ligands could enable the efficient coupling of this compound with various aryl and heteroaryl halides, leading to derivatives with novel electronic and photophysical properties. acs.org

Bio-Inspired α-C–H Functionalization : Inspired by copper amine oxidase enzymes, new methods are emerging for the functionalization of the α-carbon of primary amines. chemrxiv.orgnih.gov These methods proceed through the in-situ generation of a reactive ketimine intermediate, which can then react with various nucleophiles. chemrxiv.orgnih.gov Applying this strategy could allow for the introduction of new substituents at the C2 position, creating a fully substituted carbon center and expanding the molecular complexity of accessible derivatives. nih.gov

Table 2: Potential Advanced Functionalization Reactions

| Reaction Type | Reagents/Catalysts | Resulting Functional Group | Potential Property Change |

|---|---|---|---|

| Deaminative Halogenation | Diazene synthesis followed by reaction with halogen source | Alkyl Halide | Introduction of a versatile synthetic handle. nih.gov |

| Pd-Catalyzed Arylation | Aryl Halide, Pd catalyst, specialized phosphine ligand | Aryl Amine | Altered electronic properties, potential for use in organic electronics. acs.org |

| α-C–H Cyanation | Quinone co-factor, TMSCN | α-Amino Nitrile | Creation of a quaternary center, precursor for other functional groups. nih.gov |

Integration into Advanced Materials Science through Covalent Modifications

The covalent attachment of amines to the surfaces of materials is a widely used strategy to impart new functionalities. rsc.orgmdpi.com this compound, with its primary amine "head" and bulky, hydrophobic alkyl "tail," is an interesting candidate for modifying the surface properties of advanced materials. Future research can explore its integration into polymers, inorganic oxides, and porous frameworks.

Key research directions include:

Functionalization of Porous Polymers : Porous organic polymers (POPs) are valued for applications like carbon dioxide capture. rsc.org The covalent grafting of this compound onto the backbone of a POP could drastically alter the surface chemistry of the pores. rsc.orgkaust.edu.sa The bulky 2,2-dimethylheptyl group could create a hydrophobic microenvironment, potentially enhancing selectivity for the adsorption of non-polar molecules from humid gas streams.

Modification of Inorganic Surfaces : Amines are frequently grafted onto inorganic materials like silica (B1680970) and metal oxides to serve as anchor points for further functionalization or to alter surface energy. mdpi.comnih.gov Covalently tethering this compound to these surfaces could create highly robust hydrophobic coatings. Such materials could find applications in water-repellent surfaces or as stationary phases in chromatography with unique selectivity.

Post-Synthetic Modification of MOFs : Metal-Organic Frameworks (MOFs) are crystalline materials with tunable porosity. Post-synthetic modification by covalently grafting amines onto the organic linkers is a known strategy to enhance their performance, for example, in CO2 capture. chemrxiv.org Integrating the sterically bulky this compound could modulate the pore dimensions and chemical environment within the MOF, potentially leading to materials with tailored gas separation properties. chemrxiv.org

Table 3: Potential Applications in Materials Science via Covalent Modification

| Material Substrate | Modification Method | Potential Application | Functional Role of this compound |

|---|---|---|---|

| Porous Organic Polymers (POPs) | Amine Grafting | Selective Gas Adsorption | Creates a hydrophobic pore environment. rsc.org |

| Silica or Metal Oxides | Silanization (via an aminosilane (B1250345) analogue) | Hydrophobic Coatings | Provides a durable, low-surface-energy layer. nih.gov |

| Metal-Organic Frameworks (MOFs) | Post-Synthetic Modification | Tunable Gas Separation | Acts as a bulky "gatekeeper" to control pore access. chemrxiv.org |

Q & A

Q. What are the optimal synthetic routes for 2,2-Dimethylheptan-1-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves reductive amination of 2,2-dimethylheptanal using ammonia or a primary amine precursor. Key steps include:

- Catalytic Hydrogenation : Use palladium on carbon (Pd/C) under hydrogen gas (H₂) to reduce intermediates. Reaction conditions (e.g., temperature: 60–80°C, solvent: ethanol/methanol) significantly influence yield .

- Purification : Employ fractional distillation or column chromatography to isolate the amine from byproducts.

Optimization : Adjust solvent polarity (e.g., ethanol vs. tetrahydrofuran) and catalyst loading (5–10% Pd/C) to balance reaction rate and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify branching at the C2 position via splitting patterns (e.g., singlet for two equivalent methyl groups) and amine proton signals (δ 1.5–2.5 ppm). Use D₂O exchange to confirm NH₂ groups .

- IR Spectroscopy : Detect N-H stretches (~3350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) to distinguish primary amines from secondary/tertiary analogs .

- Mass Spectrometry (MS) : Analyze molecular ion peaks (m/z 143 for C₉H₁₉N) and fragmentation patterns (e.g., loss of NH₂ or methyl groups) .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound derivatives be resolved during asymmetric synthesis?

Methodological Answer:

- Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak®) to separate enantiomers and quantify enantiomeric excess (ee) .

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing the amine with a chiral resolving agent (e.g., tartaric acid derivatives) .

- Dynamic NMR : Monitor hindered rotation around the C-N bond to infer steric effects from the 2,2-dimethyl groups .

Q. What mechanistic insights explain unexpected byproduct formation during nucleophilic substitutions involving this compound?

Methodological Answer:

- Competing Pathways : The bulky 2,2-dimethyl group may sterically hinder SN2 mechanisms, favoring elimination (E2) or carbocation rearrangements (SN1). Monitor using kinetic isotope effects or deuterated solvents .

- Computational Modeling : Apply density functional theory (DFT) to compare activation energies of alternative pathways (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

- Trapping Experiments : Use scavengers (e.g., NaBH₄) to intercept reactive intermediates like imines or nitriles .

Q. How can researchers design assays to evaluate the biological activity of this compound against enzyme targets?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to enzymes like monoamine oxidases (MAOs). Include positive controls (e.g., selegiline for MAO-B) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions to assess specificity .

- Mutagenesis Studies : Engineer enzyme active sites (e.g., replacing hydrophobic residues) to probe steric compatibility with the 2,2-dimethyl group .

Q. How should contradictory data on the compound’s solubility in polar vs. nonpolar solvents be reconciled?

Methodological Answer:

- Phase Solubility Studies : Measure solubility in binary solvent systems (e.g., water-ethanol gradients) to identify co-solvency effects .

- Hansen Solubility Parameters : Calculate dispersion (δD), polarity (δP), and hydrogen bonding (δH) parameters to predict solubility in untested solvents .

- Molecular Dynamics Simulations : Model solvation shells around the amine to visualize solvent interactions (e.g., GROMACS software) .

Q. What strategies are effective for analyzing degradation products of this compound under oxidative conditions?

Methodological Answer:

- LC-MS/MS : Pair liquid chromatography with tandem mass spectrometry to identify oxidized byproducts (e.g., nitriles or imines) .

- Stability-Indicating Assays : Use accelerated stability testing (40°C/75% RH) and compare degradation profiles via HPLC-UV .

- Radical Trapping : Add antioxidants (e.g., BHT) to reaction mixtures to confirm radical-mediated degradation pathways .

Tables for Key Data

Q. Table 1: Comparative Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Method | Reference |

|---|---|---|---|

| Water | 0.5 | Gravimetric analysis | |

| Ethanol | 12.3 | HPLC-UV | |

| Hexane | 8.7 | Shake-flask method |

Q. Table 2: Optimized Reaction Conditions for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ 20–30% |

| Catalyst (Pd/C) | 7.5% loading | ↑ 15% |

| Solvent | Ethanol/THF (3:1) | ↑ Purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.